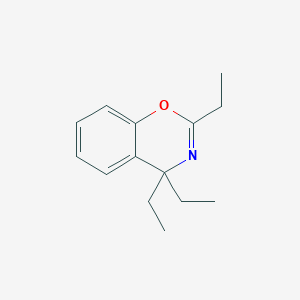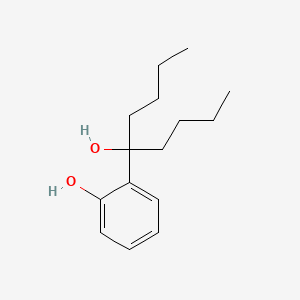
2-(1-butyl-1-hydroxypentyl)phenol
説明
2-(1-butyl-1-hydroxypentyl)phenol is a type of phenolic compound. Phenolic compounds are a diverse class of bioactive secondary metabolites and are of high and significant importance . They can be described as compounds that contain a phenol moiety . Phenol itself is a benzene ring that is substituted with a hydroxyl group .
Synthesis Analysis
Phenolic compounds can be synthesized through various methods. One method involves the ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids can be smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .Molecular Structure Analysis
The molecular structure of 2-(1-butyl-1-hydroxypentyl)phenol would be similar to other phenolic compounds, with a hydroxyl (OH) functional group attached to a benzene ring . The position of the hydroxyl group and the butyl-hydroxypentyl group on the benzene ring would determine the specific properties of the compound .Chemical Reactions Analysis
Phenols, including 2-(1-butyl-1-hydroxypentyl)phenol, can undergo many types of reactions as both the electron-rich benzene ring and the polar -OH group can participate in chemical reactions . Some of the reactions of phenols include reactions with bases, reactive metals, diazonium salts, nitration, and bromination .Physical And Chemical Properties Analysis
Phenolic compounds, including 2-(1-butyl-1-hydroxypentyl)phenol, have certain physical and chemical properties. An important chemical feature of phenolic compounds is the acidity of the phenol moiety . The unequal shift of electrons in the O-H bond in phenol is caused by the difference in electronegativity between H and O .作用機序
The pharmacological actions of phenolic antioxidants stem mainly from their free radical scavenging and metal chelating properties as well as their effects on cell signaling pathways and gene expression . The in-vitro studies showed that phenolic compounds from foods are regulating several pathways .
Safety and Hazards
将来の方向性
Future research could focus on the development of efficient methods for the synthesis of phenolic compounds like 2-(1-butyl-1-hydroxypentyl)phenol, as well as modern and accurate methods for their detection and analysis . Additionally, the potential applications of these compounds in various industries such as pharmaceutical and food industries could be explored .
特性
IUPAC Name |
2-(5-hydroxynonan-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-3-5-11-15(17,12-6-4-2)13-9-7-8-10-14(13)16/h7-10,16-17H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRBYWJUQMCREF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(C1=CC=CC=C1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Hydroxynonan-5-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



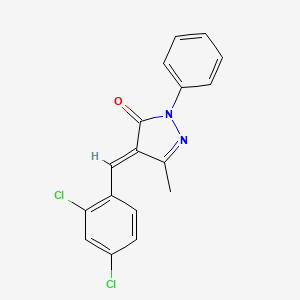
![2,4-dinitro-N-[3-({[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]amino}carbonyl)phenyl]benzamide](/img/structure/B3830915.png)
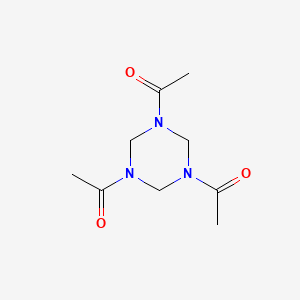


![benzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3830946.png)
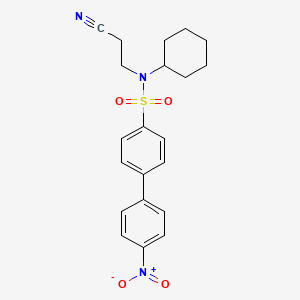
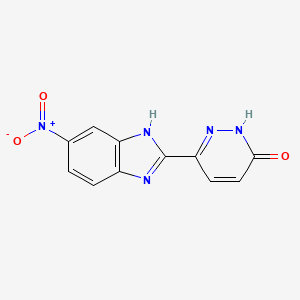
![1-methyl-2-(2-thienyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B3830968.png)
![6-bromo-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3830971.png)
![6-bromo-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3830983.png)
methyl]phosphonate](/img/structure/B3830987.png)
methyl]phosphonate](/img/structure/B3830990.png)
